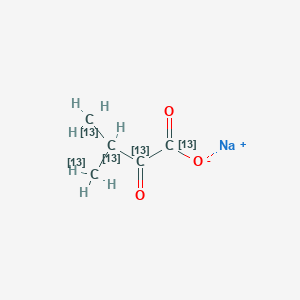
sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applicationsThis compound is particularly significant in metabolic studies and biochemical research due to its role as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the following steps:
Starting Material: The synthesis begins with the preparation of 13C-labeled precursors.
Reaction: The labeled precursors undergo a series of chemical reactions, including oxidation and esterification, to form the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for high yield and cost-effectiveness, ensuring the availability of the compound for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Chemistry: Studying metabolic pathways and enzyme kinetics.
Biology: Investigating the role of labeled compounds in cellular processes.
Medicine: Exploring potential therapeutic applications and drug metabolism.
Industry: Used in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli, leading to the formation of pantothenic acid, which is essential for various biochemical processes. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the dynamics of the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.
Sodium alpha-ketoisocaproate: Another keto acid with similar properties.
Sodium alpha-keto-beta-methyl-n-valerate: A related compound used in metabolic studies.
Uniqueness
The uniqueness of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate lies in its labeled carbon atoms, which provide valuable insights into metabolic processes. This makes it a powerful tool for researchers studying complex biochemical pathways and enzyme activities .
Actividad Biológica
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, also known as sodium dimethylpyruvate or sodium 3-methyl-2-oxobutanoate, is a labeled keto acid derivative that has garnered attention for its biological activity and applications in metabolic studies. This compound serves as an important precursor in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine and valine, which are essential for protein synthesis and various metabolic processes.
The compound has the following chemical formula:
- Molecular Formula : C₅H₉NaO₃
- CAS Number : 1185115-88-1 (labeled), 3715-29-5 (unlabeled)
The isotopic labeling with carbon-13 (13C) allows for enhanced tracking in metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple isotopes facilitates the study of metabolic pathways involving this compound.
Metabolic Role
This compound plays a crucial role in the metabolism of amino acids. It is a key intermediate in the synthesis of:
- Leucine : An essential amino acid involved in protein synthesis and energy production.
- Valine : Another essential amino acid that supports muscle metabolism and tissue repair.
The compound's ability to be incorporated into metabolic pathways makes it valuable for studying amino acid metabolism and related disorders.
Case Studies and Research Findings
- Metabolic Tracing in Animal Models :
- NMR Spectroscopy Applications :
-
Potential Therapeutic Applications :
- Some studies suggest that sodium dimethylpyruvate may have therapeutic potential in conditions characterized by impaired amino acid metabolism, such as certain metabolic disorders or muscle wasting syndromes. Its role as a substrate for BCAA synthesis could be leveraged to develop nutritional strategies for these conditions .
Table 1: Comparison of Biological Activities
Table 2: Isotopic Labeling Applications
| Isotope | Application | Benefits |
|---|---|---|
| 13C | NMR spectroscopy | Enhanced detection of metabolic pathways |
| 12C | Standard biochemical assays | Basic metabolic analysis |
Propiedades
Número CAS |
420095-74-5 |
|---|---|
Fórmula molecular |
C5H7NaO3 |
Peso molecular |
144.067 g/mol |
Nombre IUPAC |
sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
Clave InChI |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
SMILES isomérico |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Sinónimos |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















